molecular formula C10H12O3 B11949433 (3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione

(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B11949433
M. Wt: 180.20 g/mol
InChI Key: DAOMSNDIQMNLKH-AOOOYVTPSA-N
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Description

(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione is an organic compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often require the use of solvents like chloroform, dichloromethane, and methanol, and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione stands out due to its unique benzofuran ring system and the specific stereochemistry of its substituents

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(3aS,7aR)-3a,7a-dimethyl-4,7-dihydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H12O3/c1-9-5-3-4-6-10(9,2)8(12)13-7(9)11/h3-4H,5-6H2,1-2H3/t9-,10+

InChI Key

DAOMSNDIQMNLKH-AOOOYVTPSA-N

Isomeric SMILES

C[C@]12CC=CC[C@]1(C(=O)OC2=O)C

Canonical SMILES

CC12CC=CCC1(C(=O)OC2=O)C

Origin of Product

United States

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